molecular formula C17H21N4O9P B089457 Flavin mononucleotide CAS No. 146-17-8

Flavin mononucleotide

Cat. No. B089457
CAS RN: 146-17-8
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-SCRDCRAPSA-N
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Description

Synthesis Analysis

The site-selective synthesis of FMN isotopologues enriched with 15^{15}N and 13^{13}C isotopes provides insights into the coenzyme's complex structure and its mechanism within flavoenzyme-catalyzed reactions. This synthetic approach, detailed by Neti and Poulter (2016), employs a five-step chemo-enzymatic process from readily available precursors, illuminating the intricacies of FMN's synthesis and its functional implications in cellular processes (Neti & Poulter, 2016).

Molecular Structure Analysis

Investigations into FMN's molecular structure reveal its binding within flavoproteins through a consistent motif across different enzymes, as demonstrated in the structural comparison of glycolate oxidase and flavocytochrome b2. This uniform binding site, characterized by an 8-fold beta/alpha-barrel domain, underscores the standardized mode of FMN interaction within a diverse array of biological molecules, offering a foundational understanding of its role in enzymatic reactions (Lindqvist et al., 1991).

Chemical Reactions and Properties

FMN participates in a myriad of chemical reactions, notably demonstrated through its role in the redox behavior of flavodoxin and in photochemical processes. Modifications to the FMN prosthetic group, such as chlorination, significantly impact the kinetics of electron transfer, revealing the delicate balance between FMN's structure and its chemical reactivity (Simondsen & Tollin, 1983). Furthermore, the photoreduction of FMN in the presence of amino acids elucidates the versatile nature of FMN's involvement in biochemical transformations, indicating electron transfer as a predominant mechanism across various pH levels (Tsentalovich et al., 2002).

Physical Properties Analysis

The physical properties of FMN, such as its fluorescence and redox potential, are significantly influenced by its molecular environment and binding conformation. Studies on FMN-functionalized single-walled carbon nanotubes (SWNTs) highlight the impact of pi-pi interactions and the configurational state of FMN on its photoluminescence, offering a novel perspective on FMN's physical characteristics and their applications in nanotechnology (Ju & Papadimitrakopoulos, 2008).

Chemical Properties Analysis

The chemical properties of FMN, particularly its ability to undergo redox reactions and bind with proteins, are foundational to its biological functions. The self-association of FMN, governed by hydrophobic and surface energy forces, exemplifies its inherent chemical versatility and the significance of its interactions at the molecular level (Medina de Gonzalez & Langerman, 1977). This thermodynamic behavior underpins the complex mechanisms through which FMN participates in cellular metabolism and enzyme regulation.

Scientific Research Applications

  • Isotopically Labeled Flavin for Studying Flavoenzyme-Catalyzed Reactions : FMN enriched with (15)N and (13)C isotopes is used to study the structure and mechanism of flavoenzyme-catalyzed reactions using techniques like NMR, IR, Raman, and mass spectrometry (Neti & Poulter, 2016).

  • Investigating Optical Properties in Protein Environments : A study combining quantum mechanics/molecular mechanics dynamics with time-dependent density functional theory shows that including the protein biological environment is essential to reproduce the experimental optical spectra of FMN (Cannuccia et al., 2011).

  • Artificial Flavin Mononucleotide Cyclase and Chemosensor : A bifunctional chemosensor for flavins (FMN, flavin adenine dinucleotide, and riboflavin) has been developed for investigating metabolic processes and diagnosing diseases related to flavins (Rhee et al., 2009).

  • Flavin Mononucleotide in Mitochondrial Biochemistry : Research has shown that externally added FMN induces flavin adenine dinucleotide synthesis in isolated rat liver mitochondria (Barile et al., 1993).

  • Analytical Applications in Fluorescence : The fluorescence properties of FAD and its changes in flavoenzymes are explored, providing valuable insights for analytical applications in enzymatic methods catalyzed by FvE oxidoreductases (Galbán et al., 2016).

  • Photoluminescence in Textiles : A study on the diffusion method for obtaining photoluminescent cellulosic fabric using RF and FMN highlights the multifunctional properties of these flavins, including coloration and UV protection (Iyer et al., 2019).

  • Targeting Flavin Mononucleotide Riboswitch for Antibiotics : The FMN riboswitch is a target for the development of RNA-targeting antibiotics, as demonstrated by a study that discovered an FMN derivative with antibacterial properties (Vicens et al., 2018).

  • Biotechnological Production of Riboflavin and Cofactors : Modern commercial production of riboflavin and flavin cofactors, like FMN and FAD, is based on microbial fermentation. Biotechnological advancements are reviewed, focusing on efficient production at low cost (Liu et al., 2020).

  • Dynamics of FMN in Solutions : A study using femtosecond stimulated Raman spectroscopy and transient absorption spectroscopy investigated the ultrafast transitions of excited FMN in an aqueous solution, offering insights into the electronic and vibrational changes upon excitation (Andrikopoulos et al., 2020).

  • Photochemical and Photophysical Parameters in Proteins : FMN's photochemical and photophysical parameters were examined in different environments, highlighting the influence of the local environment surrounding FMN on its behavior (Pimenta et al., 2013).

Safety And Hazards

According to the safety data sheet, FMN is not classified as a hazardous substance or mixture .

Future Directions

Flavin-dependent monooxygenases (FMOs) play a significant role in the field of biocatalysis, exhibiting tremendous potential for future biosynthesis and drug development . As our comprehension of FMOs’ catalytic mechanisms and structures advances, through the use of cutting-edge biotechnologies like computational design and directed evolution, FMOs are poised to occupy an increasingly significant role in both scientific exploration and industrial applications .

properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate)
Record name Flavin Mononucleotide
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DSSTOX Substance ID

DTXSID8023559
Record name Riboflavin phosphate
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Molecular Weight

456.3 g/mol
Source PubChem
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Physical Description

Solid
Record name Flavin mononucleotide
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Solubility

92 mg/mL
Record name Flavin mononucleotide
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Product Name

Flavin mononucleotide

CAS RN

146-17-8
Record name Flavin mononucleotide
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Record name Flavin Mononucleotide
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Record name Flavin mononucleotide
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Record name Riboflavin 5'-(dihydrogen phosphate)
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Record name RIBOFLAVIN 5'-PHOSPHATE
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Record name Flavin mononucleotide
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Melting Point

290 °C
Record name Flavin mononucleotide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,500
Citations
M Mewies, WS McIntire, NS Scrutton - Protein Science, 1998 - Wiley Online Library
The first identified covalent flavoprotein, a component of mammalian succinate dehydrogenase, was reported 42 years ago. Since that time, more than 20 covalent flavoenzymes have …
Number of citations: 262 onlinelibrary.wiley.com
A Serganov, L Huang, DJ Patel - nature, 2009 - nature.com
The biosynthesis of several protein cofactors is subject to feedback regulation by riboswitches 1 , 2 , 3 . Flavin mononucleotide (FMN)-specific riboswitches 4 , 5 , also known as RFN …
Number of citations: 283 www.nature.com
W Duane, JW Hastings - Molecular and Cellular Biochemistry, 1975 - Springer
… This reductase, which is also postulated to supply reduced flavin mononucleotide in vivo as a substrate for the bioluminescent reaction, has been partially purified and characterized …
Number of citations: 126 link.springer.com
N Appaji Rao, SP Felton… - Journal of Biological …, 1963 - repository.ias.ac.in
From the particulate reduced nicotinamide adenine dinucleotide (DPNH) oxidase of beef heart, Mackler (3) has obtained a soluble DPNH dehydrogenase which was estimated to be …
Number of citations: 105 repository.ias.ac.in
J Hühner, Á Ingles‐Prieto, C Neusüß… - …, 2015 - Wiley Online Library
… Flavin cofactors, in particular flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are critical for cellular redox reactions and sense light in naturally occurring …
SY Ju, J Doll, I Sharma… - Nature nanotechnology, 2008 - nature.com
… Here we show that the flavin mononucleotide, a common redox cofactor, … the flavin mononucleotide and the underlying graphene wall. The strength of the helical flavin mononucleotide …
Number of citations: 262 www.nature.com
LU Wang, E Thompson, L Bates, TL Pither… - Transplantation …, 2020 - ncbi.nlm.nih.gov
Background. Flavin mononucleotide (FMN), released from damaged mitochondrial complex I during hypothermic liver perfusion, has been shown to be predictive of 90-day graft loss. …
Number of citations: 50 www.ncbi.nlm.nih.gov
A Orita, MG Verde, M Sakai, YS Meng - Nature communications, 2016 - nature.com
… based on the sodium salt of flavin mononucleotide. Flavins are highly versatile electroactive … of flavin mononucleotide. A redox flow battery using flavin mononucleotide negative and …
Number of citations: 284 www.nature.com
A Moreno, V Taleb, M Sebastián… - IUBMB …, 2022 - Wiley Online Library
The biosynthesis of the flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), cofactors used by 2% of proteins, occurs through the sequential action of two ubiquitous …
Number of citations: 4 iubmb.onlinelibrary.wiley.com
S Hustad, MC McKinley, H McNulty… - Clinical …, 2002 - academic.oup.com
Background: Vitamin B 2 exists in blood as riboflavin and its cofactors, flavin mononucleotide (FMN) and FAD. The erythrocyte glutathione reductase activation coefficient (EGRAC) has …
Number of citations: 136 academic.oup.com

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